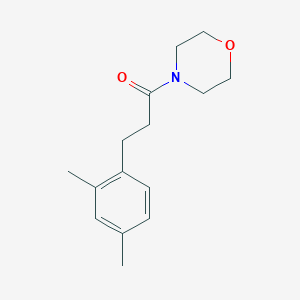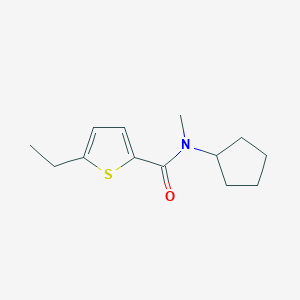
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one, also known as DMPK, is a chemical compound that is widely used in scientific research. It belongs to the class of compounds known as phenylpropanoids and has a molecular formula of C16H23NO2. DMPK is a white crystalline powder that is soluble in organic solvents such as acetone, chloroform, and methanol.
Mecanismo De Acción
The exact mechanism of action of 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act as a positive allosteric modulator of the GABA-A receptor. This results in increased inhibitory neurotransmission, leading to the observed anticonvulsant and analgesic effects.
Biochemical and Physiological Effects:
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to reduce the severity and duration of seizures in mice, as well as to reduce pain in models of neuropathic pain. Additionally, it has been shown to reduce inflammation in models of acute and chronic inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one in lab experiments is its relatively low cost and ease of synthesis. Additionally, it has a well-established safety profile and is not known to have any significant side effects. However, one limitation is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one. One area of interest is its potential as a treatment for epilepsy, given its anticonvulsant properties. Additionally, it may be useful in the development of new analgesics and anti-inflammatory drugs. Further research is also needed to better understand its mechanism of action and to identify potential side effects or limitations.
Métodos De Síntesis
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one can be synthesized through a variety of methods, including the reaction of 2,4-dimethylacetophenone with morpholine and propanone in the presence of a catalyst such as p-toluenesulfonic acid. Another method involves the reaction of 2,4-dimethylphenylhydrazine with ethyl acetoacetate, followed by treatment with morpholine and acetic anhydride.
Aplicaciones Científicas De Investigación
3-(2,4-Dimethylphenyl)-1-morpholin-4-ylpropan-1-one has a wide range of applications in scientific research, particularly in the field of medicinal chemistry. It has been shown to exhibit anticonvulsant, analgesic, and anti-inflammatory properties, making it a promising candidate for the development of new drugs.
Propiedades
IUPAC Name |
3-(2,4-dimethylphenyl)-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-12-3-4-14(13(2)11-12)5-6-15(17)16-7-9-18-10-8-16/h3-4,11H,5-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCTRIZOHDCNDRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)CCC(=O)N2CCOCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(5-chlorothiophen-2-yl)methyl]-2-[[4-(3-methoxypropyl)-5-oxo-1H-1,2,4-triazol-3-yl]sulfanyl]-N-methylacetamide](/img/structure/B7505182.png)
![N-cyclopentyl-N,7-dimethylimidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7505187.png)

![2-[(5-benzyl-4-ethyl-1,2,4-triazol-3-yl)sulfanyl]-N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]acetamide](/img/structure/B7505201.png)
![1-Ethyl-3-[(4-fluoro-3-methylphenyl)methyl]urea](/img/structure/B7505205.png)

![(2-oxo-2-piperidin-1-ylethyl) (E)-3-[1-(3-chlorophenyl)-2,5-dimethylpyrrol-3-yl]-2-cyanoprop-2-enoate](/img/structure/B7505220.png)

![1-[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-3,3-dimethylbutan-1-one](/img/structure/B7505235.png)
![2-[5-(4-chlorophenyl)tetrazol-2-yl]-N-[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]propanamide](/img/structure/B7505245.png)
![1-[3-(Furan-2-yl)-5-pyridin-3-yl-3,4-dihydropyrazol-2-yl]propan-1-one](/img/structure/B7505253.png)

![[4-(4-hydroxyphenyl)-3,6-dihydro-2H-pyridin-1-yl]-(2-methylfuran-3-yl)methanone](/img/structure/B7505268.png)